molecular formula C21H22N4O B5327215 1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one

1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one

Cat. No.: B5327215
M. Wt: 346.4 g/mol
InChI Key: LFOMVOSRLYDCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one is a complex organic compound featuring an imidazo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one typically involves the cyclocondensation of appropriate precursors. One novel route starts from Meldrum’s acid, incorporating amino esters as a chiral pool, followed by mild intramolecular cyclization to form the pyrazine ring . The reaction conditions often involve the use of transition metal catalysts or metal-free oxidation strategies .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation strategies.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the compound, while substitution reactions could introduce new functional groups.

Scientific Research Applications

1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[1,5-a]pyrazine core differentiates it from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-(4-phenylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-12-13-25-16-22-14-20(25)15-24)10-11-23-19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,14,16,23H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMVOSRLYDCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1C(=O)CCNC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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